3-(Trifluoromethyl)adamantane-1-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C12H15F3O2 It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which is modified by the addition of a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, where a trifluoromethyl group is introduced via radical intermediates. This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid group or other functional groups present in the molecule.
Substitution: The trifluoromethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(Trifluoromethyl)adamantane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the adamantane structure provides stability and rigidity. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-adamantane-1-carboxylic acid: Similar in structure but with a phenyl group instead of a trifluoromethyl group.
1-Adamantanecarboxylic acid: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
Uniqueness
3-(Trifluoromethyl)adamantane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)11-4-7-1-8(5-11)3-10(2-7,6-11)9(16)17/h7-8H,1-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASLMWBGBODPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53343-18-3 |
Source
|
Record name | 3-(trifluoromethyl)adamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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